R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1258558-26-7
VCID: VC2976127
InChI: InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N
Molecular Formula: C12H20N4O2
Molecular Weight: 252.31 g/mol

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole

CAS No.: 1258558-26-7

Cat. No.: VC2976127

Molecular Formula: C12H20N4O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole - 1258558-26-7

Specification

CAS No. 1258558-26-7
Molecular Formula C12H20N4O2
Molecular Weight 252.31 g/mol
IUPAC Name tert-butyl (3R)-3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3/t10-/m1/s1
Standard InChI Key FGJHGFJRZPJLDN-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)N2C=C(C=N2)N
SMILES CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N

Introduction

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound with a pyrazole core functionalized by an amino group at the 4-position and a Boc-protected pyrrolidine moiety at the 1-position. The compound's structure is significant for its potential applications in medicinal chemistry, particularly as a building block for drug discovery and synthesis of biologically active molecules.

Structural Features

The compound consists of:

  • Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms.

  • Amino Group: Positioned at the 4th carbon of the pyrazole ring, contributing to its reactivity.

  • Boc-Protected Pyrrolidine: A tert-butoxycarbonyl (Boc) group attached to a pyrrolidine ring at the 3rd position. The Boc group serves as a protective group, stabilizing the molecule during synthetic transformations.

Synthesis Pathways

The synthesis of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole typically involves:

  • Preparation of Pyrazole Derivatives:

    • Starting from β-keto esters or diketones, pyrazoles are synthesized via condensation with hydrazines.

    • Regioselectivity is achieved by controlling reaction conditions and substituents on the starting materials.

  • Introduction of Boc-Protected Pyrrolidine:

    • The pyrrolidine moiety is introduced using nucleophilic substitution or coupling reactions.

    • Boc protection is applied to ensure stability during subsequent reactions.

  • Functionalization at the 4th Position:

    • Amination reactions are employed to introduce the amino group selectively.

Applications in Medicinal Chemistry

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole serves as a versatile scaffold for drug design due to its heterocyclic nature and functional groups that allow for further derivatization.

Potential Applications:

  • Antiviral Agents: Pyrazole derivatives have shown efficacy in targeting viral polymerases, such as influenza RNA-dependent RNA polymerase .

  • Antibacterial Compounds: Pyrazole-based molecules demonstrate activity against Mycobacterium tuberculosis through structure–activity relationship optimization .

  • Kinase Inhibitors: Pyrazoles are utilized as scaffolds for tyrosine kinase inhibitors, critical in cancer therapy .

Analytical Characterization

The compound's structure and purity are confirmed using advanced spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton and carbon NMR provide insights into the chemical environment of hydrogens and carbons in the molecule.

    • NOESY and HMBC experiments aid in confirming regioisomeric configurations .

  • Mass Spectrometry:

    • Used for molecular weight determination and structural elucidation.

  • IR Spectroscopy:

    • Identifies functional groups such as NH (amino) and C=O (Boc) through characteristic absorption bands.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator